rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe final step usually involves the formation of the pyrrolidine ring through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher-yielding reagents, and optimized reaction conditions to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group for amino acids, facilitating peptide synthesis. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: This compound shares the Fmoc group but differs in the core structure, featuring a cyclopentane ring instead of a pyrrolidine ring.
Fmoc amino acid azides: These compounds also contain the Fmoc group and are used in peptide synthesis.
Uniqueness
The uniqueness of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid lies in its combination of the Fmoc protecting group, the trifluoromethyl group, and the pyrrolidine ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-21(22(23,24)25)12-26(10-18(21)19(27)28)20(29)30-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,27,28)/t18-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZOUAIYCZCGJR-NQIIRXRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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